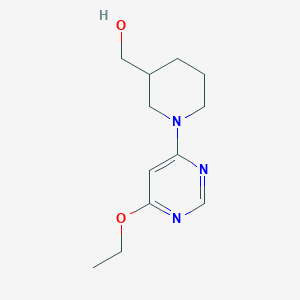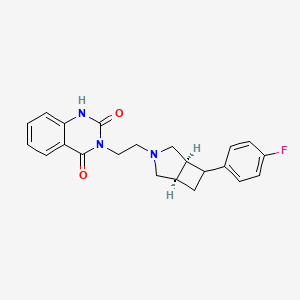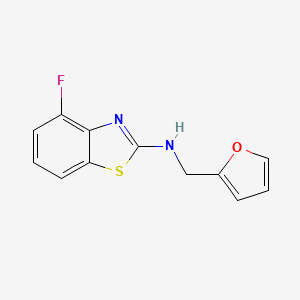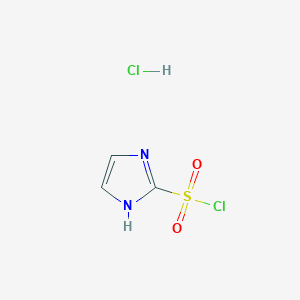![molecular formula C7H6BrN3 B1443739 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine CAS No. 1228450-58-5](/img/structure/B1443739.png)
2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine
Overview
Description
“2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine” is a chemical compound with the CAS Number: 1228450-58-5 . It has a molecular weight of 212.05 . This compound is a derivative of pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings .
Synthesis Analysis
Pyrrolopyrazine derivatives, including “this compound”, can be synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrole ring and a pyrazine ring, which are common in nitrogen-containing heterocycles .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 212.05 .Scientific Research Applications
Pharmacological Applications and Synthesis
2-Bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine is a derivative of pyrazine, a prominent aromatic heterocyclic compound. The diverse pharmacological properties of pyrazine derivatives, including antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral activities, have garnered significant interest in scientific research. Notably, the synthesis of pyrazine derivatives via green multi-component reactions offers an eco-friendly and atom-economic approach for creating these complex molecules, reflecting a trend in sustainable chemistry practices (Ferreira & Kaiser, 2012; Dhanalakshmi et al., 2021).
Molecular Interactions and Applications in Catalysis
The molecular interactions of pyrazine-based compounds with proteins are pivotal in medicinal chemistry. The unique combination of heteroatoms and aromatic properties in pyrazine facilitates diverse binding interactions, crucial for drug design. Furthermore, the use of hybrid catalysts for synthesizing pyrazine derivatives underscores their significance in medicinal and pharmaceutical industries, highlighting the potential for developing novel therapeutics (Juhás & Zítko, 2020; Parmar et al., 2023).
Food Industry Applications
In the food industry, pyrazine derivatives play a crucial role in imparting flavors during food processing. Control strategies for the generation of pyrazines through the Maillard reaction are an area of focus, with potential applications in enhancing flavor profiles or suppressing undesirable compounds during food processing (Yu et al., 2021).
Safety and Hazards
Future Directions
The pyrrolopyrazine structure, including “2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine”, is an attractive scaffold for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Mechanism of Action
Target of Action
The primary targets of 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine are kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various cellular functions such as metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .
Mode of Action
This compound interacts with its kinase targets by forming an essential hydrogen bond with the kinase hinge region . This interaction results in the inhibition of kinase activity, thereby modulating the phosphorylation state of the substrate proteins .
Biochemical Pathways
The inhibition of kinase activity by this compound affects various biochemical pathways. These pathways are primarily involved in cell cycle progression, apoptosis, and differentiation . The exact downstream effects depend on the specific kinases that are inhibited and the cellular context.
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to the inhibition of kinase activity. This can lead to altered cell cycle progression, apoptosis, and differentiation, depending on the specific kinases that are inhibited .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at a temperature between 2-8°C
Biochemical Analysis
Biochemical Properties
2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine plays a significant role in biochemical reactions, particularly in kinase inhibition. Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This process is crucial for regulating various cellular activities. The compound interacts with kinases by inhibiting their activity, which can affect cell signaling pathways and cellular functions .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. By inhibiting kinase activity, the compound can alter the phosphorylation status of proteins, leading to changes in cell signaling and gene expression. This can result in modifications in cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with kinases. The compound binds to the active site of the kinase enzyme, preventing the transfer of phosphate groups to substrates. This inhibition can lead to a decrease in the phosphorylation of target proteins, affecting various cellular processes. Additionally, the compound may influence gene expression by altering the activity of transcription factors that are regulated by phosphorylation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained inhibition of kinase activity and prolonged effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as kinase inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, disruption of normal cellular functions, and potential damage to tissues and organs .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels. By inhibiting kinase activity, the compound can alter the phosphorylation status of enzymes involved in metabolic processes, leading to changes in their activity and overall metabolic regulation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can affect the compound’s accumulation and distribution, influencing its overall activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological effects .
Properties
IUPAC Name |
2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-2-5-7(10-4)9-3-6(8)11-5/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYLZUNWOJNSRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN=C2N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Hydroxymethyl-3-isopropyl-3,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1443657.png)

![6-Oxa-2-aza-spiro[3.6]decane-2-carboxylic acid tert-butyl ester](/img/structure/B1443659.png)
![2-(3-3,5-Dichlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1443660.png)
![7-Boc-2,7-diazabicyclo[4.2.0]octane](/img/structure/B1443662.png)



![8-(Benzyloxycarbonyl)-1-Oxa-8-Azaspiro[4.6]Undecane-3-Carboxylic Acid](/img/structure/B1443668.png)
![2-Aminomethyl-4-oxo-4,7,8,10-tetrahydro-6H-pyrimido[1,2-a][1,3]diazepine-9-carboxylic acid tert-butyl ester](/img/structure/B1443671.png)
![10-Fluoro-2,7-diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester](/img/structure/B1443672.png)


![4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile](/img/structure/B1443676.png)
